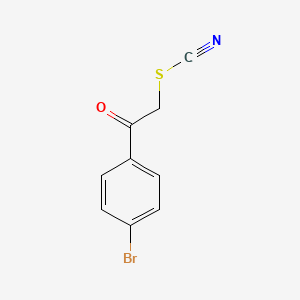

2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Overview

Description

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a bromophenyl group attached to an oxoethyl group, which is further linked to a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 4-bromobenzaldehyde with thiocyanate under specific conditions. One common method includes the following steps:

Formation of Intermediate: 4-Bromobenzaldehyde is reacted with a suitable reagent, such as potassium thiocyanate, in the presence of a catalyst like hydrochloric acid. This reaction forms an intermediate compound.

Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The oxoethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Addition Reactions: The thiocyanate group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

The compound 2-(4-Bromophenyl)-2-oxoethyl thiocyanate , with the CAS number 65679-14-3, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications, supported by empirical data and case studies.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals and agrochemicals.

Research has indicated that derivatives of this compound exhibit noteworthy biological activities. For instance, studies have explored its potential as an anti-cancer agent, leveraging its ability to interact with biological macromolecules.

Case Study: Anticancer Activity

A study conducted on the compound's derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Material Science

In material science, this compound has been investigated for its role in synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has demonstrated improved resistance to degradation under environmental stressors.

Table 1: Summary of Research Findings

Agricultural Chemistry

The compound is also being explored for its potential use in agricultural chemistry, particularly as a pesticide or herbicide. Its structural features may allow it to act on specific biochemical pathways in pests or plants.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The bromophenyl group can interact with biological macromolecules, potentially leading to inhibition of enzymatic activities or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-2-oxoethyl thiocyanate: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluorophenyl)-2-oxoethyl thiocyanate: Similar structure but with a fluorine atom instead of bromine.

2-(4-Methylphenyl)-2-oxoethyl thiocyanate: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is an organic compound characterized by a bromophenyl group, an oxoethyl moiety, and a thiocyanate functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHBrNOS, with a molecular weight of approximately 244.12 g/mol. The presence of the bromine atom in the phenyl ring is believed to influence its reactivity and biological properties significantly.

The biological activity of this compound can be inferred from studies of similar compounds. These compounds often exhibit their antimicrobial effects by interfering with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity . The thiocyanate group may also play a role in modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing thiocyanate groups often demonstrate notable antimicrobial properties. For instance, related studies have shown that derivatives of thiocyanates can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Compounds with similar structures have shown effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Studies utilizing the Sulforhodamine B (SRB) assay have indicated that certain derivatives exhibit significant cytotoxicity .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF7 | <10 | |

| Thiazole derivatives | Various | <20 |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiocyanate derivatives against multiple bacterial strains using a turbidimetric method. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazole derivatives, which included the synthesis of compounds related to this compound. The study highlighted significant cytotoxic effects against MCF7 cells, with some compounds demonstrating IC values lower than those of standard chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXLLQKMZXDTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288524 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65679-14-3, 55796-76-4 | |

| Record name | 65679-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOPHENACYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.